molecular formula C12H10BrNO3 B13920267 Methyl 3-bromo-8-methoxyquinoline-6-carboxylate

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate

Cat. No.: B13920267
M. Wt: 296.12 g/mol
InChI Key: DDLYMHWYIWRUNU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a substituted quinoline derivative characterized by a bromine atom at position 3, a methoxy group at position 8, and a methyl ester at position 4. Quinoline derivatives are widely studied for their biological activity, including antimicrobial and anticancer properties, which may extend to this compound depending on its substitution pattern.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 3-bromo-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3

InChI Key

DDLYMHWYIWRUNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Bromination and Esterification via Carbonylation

A closely related compound, methyl 3-aminoquinoline-5-carboxylate, has been synthesized by a two-step process involving bromination followed by carbonyl insertion to form the methyl ester. This method provides insights into the preparation of methyl 3-bromoquinoline derivatives.

Step 1: Bromination of 3-aminoquinoline
  • Reagents: 3-aminoquinoline, bromine, sulfuric acid, silver sulfate.
  • Procedure: Sulfuric acid is added to a flask, cooled to 0 °C. 3-aminoquinoline and silver sulfate are added, followed by dropwise addition of bromine at 0 °C. The mixture is then allowed to react overnight at room temperature.
  • Workup: The reaction mixture is poured into ice water, pH adjusted to alkaline with sodium carbonate, extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated, and purified by silica gel chromatography.
  • Product: 3-amino-5-bromoquinoline.
Step 2: Carbonylation to Methyl Ester
  • Reagents: 3-amino-5-bromoquinoline, methanol, N,N-dimethylformamide, palladium chloride, triethylamine, carbon monoxide.
  • Conditions: Reaction at 75 °C under 0.8 MPa carbon monoxide pressure for 6 hours.
  • Procedure: The mixture is stirred under CO atmosphere, monitored by thin-layer chromatography (TLC) for completion. The reaction mixture is then dried, extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.
  • Yield: Approximately 81%.
  • Characterization: Confirmed by ^1H NMR and mass spectrometry.

This method demonstrates the effective introduction of the methyl ester group via carbonylation of the bromo-substituted quinoline intermediate, which can be adapted for methyl 3-bromo-8-methoxyquinoline-6-carboxylate by appropriate substitution at the 8-position.

Synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline: A Related Quinoline Derivative

A patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, which shares structural similarities with this compound, particularly the presence of bromo and methoxy substituents on the quinoline ring.

Key Steps:

This process is noted for its few synthetic steps, short reaction times, and high yields, highlighting efficient strategies for functionalizing quinoline rings with bromo and methoxy substituents.

Comparative Analysis of Preparation Methods

Aspect Bromination + Carbonylation Method Methoxylation and Functionalization Method
Starting Material 3-aminoquinoline N-(4-bromophenyl)-3-hydrocinnamamide
Key Reactions Bromination, Pd-catalyzed carbonylation Phosphorus oxychloride-mediated chlorination, methoxylation
Reaction Conditions 75 °C, 0.8 MPa CO pressure, 6 hours 15-45 °C for chlorination; methoxylation conditions vary
Catalysts/Agents Palladium chloride, triethylamine Phosphorus oxychloride, DMF
Purification Column chromatography Extraction with methylene dichloride, chromatography
Yield 81% for methyl ester intermediate High yield reported, exact values not specified
Advantages Simple route, scalable, high yield Few steps, short time, high yield

Research Findings and Notes

  • The carbonylation approach under palladium catalysis is advantageous for introducing the methyl ester group directly on the bromo-substituted quinoline, which is a critical step for synthesizing this compound analogs.
  • Methoxylation at the 8-position can be achieved via nucleophilic substitution of chloroquinoline intermediates, as demonstrated in related quinoline derivatives.
  • The choice of solvents (methanol, N,N-dimethylformamide), catalysts (palladium chloride), and bases (triethylamine) is crucial to optimize reaction efficiency and selectivity.
  • Monitoring by thin-layer chromatography ensures reaction completeness and helps in optimizing reaction time.
  • Purification by column chromatography is standard to obtain high-purity final products suitable for further application.

Scientific Research Applications

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-8-methoxyquinoline-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness arises from the positions of its bromine, methoxy, and ester groups. Key analogs and their differences include:

Table 1: Structural Comparison of Methyl 3-bromo-8-methoxyquinoline-6-carboxylate and Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound Br (3), OMe (8), COOMe (6) C₁₂H₁₀BrNO₃ ~296.12* Hypothesized reactivity in cross-coupling reactions
Methyl 6-bromoquinoline-3-carboxylate Br (6), COOMe (3) C₁₁H₈BrNO₂ 266.09 Used in Suzuki-Miyaura couplings
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate Br (6), Cl (4), OMe (7), COOEt (3) C₁₃H₁₁BrClNO₃ 344.59 Enhanced electrophilicity due to Cl
Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate Br (4), OMe (7), COOEt (3) C₁₃H₁₂BrNO₃ 310.15 Prone to dehalogenation (45% yield)

*Estimated based on analogs.

Physicochemical Properties

  • Solubility: Methoxy and ester groups enhance solubility in polar organic solvents relative to non-substituted quinolines. However, bromine’s hydrophobicity may reduce aqueous solubility.
  • Thermal Stability : Bromine at position 3 likely increases thermal stability compared to chlorine-substituted analogs (e.g., CAS 476194-45-3), which may degrade under harsh conditions .

Research Findings and Challenges

  • Synthetic Yields: Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate (Table 1) showed only 45% yield in borylation due to side reactions, emphasizing the sensitivity of bromine position to reaction conditions .
  • Catalytic Systems: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) are effective for bromoquinoline transformations but require optimized ligands to suppress dehalogenation .
  • Crystallography: SHELX programs remain critical for structural validation, though newer software may offer superior refinement for complex quinoline derivatives .

Biological Activity

Methyl 3-bromo-8-methoxyquinoline-6-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring with a bromine atom at the 3-position, a methoxy group at the 8-position, and a carboxylate group at the 6-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Property Value
Molecular FormulaC12H10BrNO3
Molecular Weight288.12 g/mol
Functional GroupsMethoxy, Carboxylate, Bromo

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in this class often exhibit their effects by:

  • Inhibiting Enzyme Activity : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Interfering with DNA Replication : By disrupting DNA synthesis, it can exert antimicrobial effects against certain pathogens.
  • Targeting Specific Receptors : The compound's structure allows it to bind to specific receptors, modulating cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Inhibition zones were measured against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating its potential as an antibacterial agent .
  • The compound has shown effectiveness against resistant strains, making it a candidate for further development in treating infections caused by antibiotic-resistant bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through several studies:

  • A structure-activity relationship (SAR) study indicated that derivatives with specific substitutions on the quinoline core exhibited enhanced antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • The compound demonstrated moderate cytotoxicity with IC50 values indicating effective inhibition of cancer cell growth, particularly when modified with additional functional groups .

Case Studies

  • Anticancer Efficacy : In a study evaluating various quinoline derivatives, this compound was found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Testing : A comparative study tested the compound against multiple bacterial strains. Results showed that it inhibited growth effectively, with an MIC value lower than that of standard antibiotics used in clinical settings .

Q & A

Q. What are the key synthetic routes for preparing Methyl 3-bromo-8-methoxyquinoline-6-carboxylate, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized quinoline core. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. The methoxy and ester groups require protection during bromination to avoid side reactions. Stabilization of intermediates, such as brominated quinolines, often involves low-temperature storage (e.g., 0–6°C) and inert atmospheres to prevent decomposition . Safety protocols, including fume hood use and protective equipment, are critical when handling brominated intermediates due to their reactivity and toxicity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:
  • Personal Protection : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination.
  • Emergency Procedures : Immediate decontamination with water for spills and access to safety showers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Q. How to address contradictory spectroscopic data (e.g., NMR vs. X-ray) in structural elucidation?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamerism) or crystal packing effects. For example:
  • NMR : Unexpected splitting in proton signals could indicate conformational flexibility in solution.
  • X-ray : Static crystal structures may miss dynamic behavior.
  • Resolution : Use variable-temperature NMR to probe exchange processes or compare multiple crystal forms. Cross-validate with computational methods (DFT) to model solution-state conformers .

Q. What strategies improve regioselectivity in bromination of methoxyquinoline derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Electron-Directing Groups : Methoxy at C8 activates the para position (C6) for electrophilic substitution, while the ester at C6 deactivates adjacent sites.
  • Steric Shielding : Bulky substituents at C2 or C4 can block bromination at undesired positions.
  • Catalytic Systems : Lewis acids (e.g., FeBr₃) or radical initiators (e.g., AIBN) can redirect reactivity .

Data Analysis & Optimization

Q. How to optimize reaction yields for esterification in polyhalogenated quinolines?

  • Methodological Answer :
  • Catalysis : Use DMAP or HOBt to enhance ester coupling efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of halogenated intermediates.
  • Purity Monitoring : HPLC with UV detection (λ = 254 nm) identifies byproducts, guiding recrystallization or column chromatography .

Q. What analytical techniques are most reliable for assessing purity in brominated quinoline derivatives?

  • Methodological Answer :
  • HPLC-MS : Detects trace impurities (<0.1%) and confirms molecular ions.
  • Elemental Analysis : Validates %C, %H, %N to ±0.3% theoretical values.
  • TGA/DSC : Assesses thermal stability and decomposition profiles, critical for storage conditions .

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